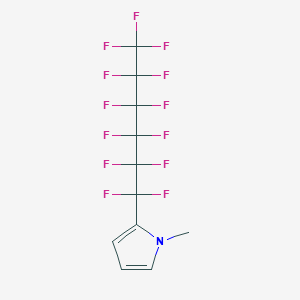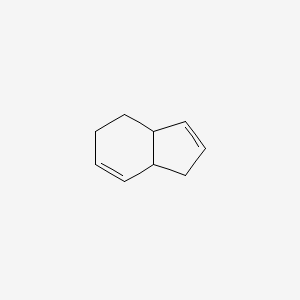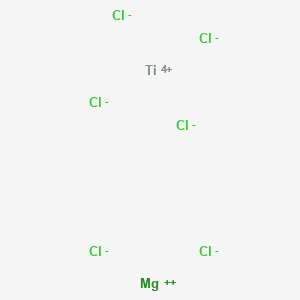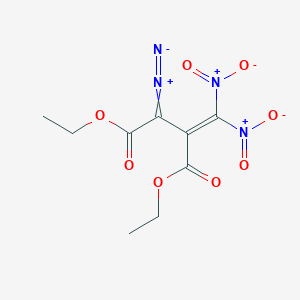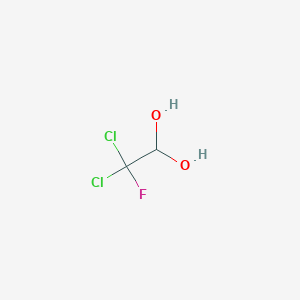
2,2-Dichloro-2-fluoroethane-1,1-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-2-fluoroethane-1,1-diol is a chemical compound with the molecular formula C2H3Cl2FO2 It is a derivative of ethane, where two hydrogen atoms are replaced by chlorine and fluorine atoms, and an additional hydroxyl group is attached to the carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-2-fluoroethane-1,1-diol typically involves the reaction of trichloroethylene with hydrogen fluoride, followed by hydrolysis. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained. The overall process can be divided into two main steps:
Reaction with Hydrogen Fluoride: Trichloroethylene reacts with hydrogen fluoride to form 2-chloro-1,1,1-trifluoroethane.
Hydrolysis: The intermediate product is then hydrolyzed to produce this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to separate the desired product from by-products.
化学反应分析
Types of Reactions
2,2-Dichloro-2-fluoroethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
2,2-Dichloro-2-fluoroethane-1,1-diol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
作用机制
The mechanism of action of 2,2-Dichloro-2-fluoroethane-1,1-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, it may interact with cellular membranes, affecting their permeability and function .
相似化合物的比较
Similar Compounds
1,1-Dichloro-2,2-difluoroethane: Similar in structure but with different halogenation patterns.
1,2-Dichloro-1,1-difluoroethane: Another derivative with distinct chemical properties.
1,1-Dichloro-1-fluoroethane: A related compound with one less fluorine atom
Uniqueness
2,2-Dichloro-2-fluoroethane-1,1-diol is unique due to the presence of both chlorine and fluorine atoms along with hydroxyl groups, which confer distinct reactivity and potential applications. Its specific arrangement of atoms allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial use.
属性
CAS 编号 |
63034-46-8 |
|---|---|
分子式 |
C2H3Cl2FO2 |
分子量 |
148.95 g/mol |
IUPAC 名称 |
2,2-dichloro-2-fluoroethane-1,1-diol |
InChI |
InChI=1S/C2H3Cl2FO2/c3-2(4,5)1(6)7/h1,6-7H |
InChI 键 |
RWBLUCOTRHPTAV-UHFFFAOYSA-N |
规范 SMILES |
C(C(F)(Cl)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


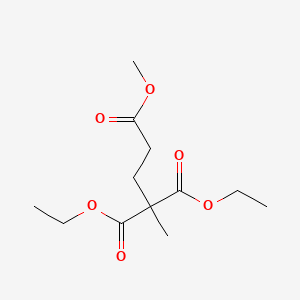
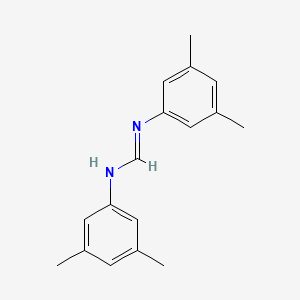
![(Butane-1,4-diyl)bis[methyl(phenyl)arsane]](/img/structure/B14497916.png)


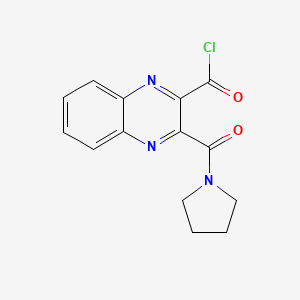
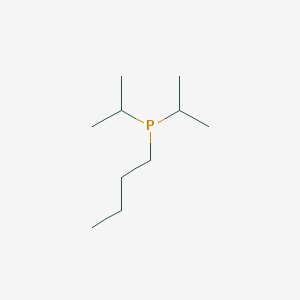
![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)
![2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid](/img/structure/B14497950.png)
